4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride 4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1909337-18-3
VCID: VC4585324
InChI: InChI=1S/C11H22N2O2.2ClH/c1-10(2)13-8-6-12(7-9-13)5-3-4-11(14)15;;/h10H,3-9H2,1-2H3,(H,14,15);2*1H
SMILES: CC(C)N1CCN(CC1)CCCC(=O)O.Cl.Cl
Molecular Formula: C11H24Cl2N2O2
Molecular Weight: 287.23

4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride

CAS No.: 1909337-18-3

Cat. No.: VC4585324

Molecular Formula: C11H24Cl2N2O2

Molecular Weight: 287.23

* For research use only. Not for human or veterinary use.

4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride - 1909337-18-3

Specification

CAS No. 1909337-18-3
Molecular Formula C11H24Cl2N2O2
Molecular Weight 287.23
IUPAC Name 4-(4-propan-2-ylpiperazin-1-yl)butanoic acid;dihydrochloride
Standard InChI InChI=1S/C11H22N2O2.2ClH/c1-10(2)13-8-6-12(7-9-13)5-3-4-11(14)15;;/h10H,3-9H2,1-2H3,(H,14,15);2*1H
Standard InChI Key VCXWXEZKPGTJRP-UHFFFAOYSA-N
SMILES CC(C)N1CCN(CC1)CCCC(=O)O.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a piperazine core linked to a butanoic acid chain via a nitrogen atom, with an isopropyl group at the 4-position of the piperazine ring. The dihydrochloride salt form enhances its stability and solubility in aqueous environments. The canonical SMILES notation is CC(C)N1CCN(CC1)CCCC(=O)O.Cl.Cl, reflecting its branched alkyl and carboxylic acid substituents.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H24Cl2N2O2\text{C}_{11}\text{H}_{24}\text{Cl}_2\text{N}_2\text{O}_2
Molecular Weight287.23 g/mol
IUPAC Name4-(4-propan-2-ylpiperazin-1-yl)butanoic acid; dihydrochloride
CAS Number1909337-18-3
SMILESCC(C)N1CCN(CC1)CCCC(=O)O.Cl.Cl

Physical and Chemical Characteristics

Synthesis and Production

Laboratory Synthesis

The compound is synthesized via a nucleophilic substitution reaction between 4-(propan-2-yl)piperazine and butanoic acid derivatives under controlled conditions. Solvents such as dichloromethane or ethanol are often employed, with reaction temperatures maintained between 20–60°C to optimize yield. Post-synthesis purification involves recrystallization or column chromatography, followed by hydrochloride salt formation using hydrochloric acid.

Industrial Manufacturing

Industrial-scale production mirrors laboratory methods but incorporates continuous flow reactors and automated purification systems to enhance efficiency. Suppliers like Ambeed, Inc. and Chemenu Inc. offer the compound in bulk quantities, emphasizing its role as a building block for pharmaceutical intermediates .

Applications in Research

Pharmacological Studies

The compound serves as a precursor in designing molecules targeting neurological disorders, including anxiety and depression. Its ability to modulate receptor activity makes it valuable for structure-activity relationship (SAR) studies.

Medicinal Chemistry

Researchers utilize it to develop prodrugs or conjugates, leveraging its carboxylic acid group for covalent linkage to therapeutic agents. For example, coupling with antimicrobial peptides could enhance targeting of bacterial membranes.

Table 2: Comparison with Structural Analogs

CompoundMolecular FormulaKey Structural DifferencePrimary Application
4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochlorideC11H24Cl2N2O2\text{C}_{11}\text{H}_{24}\text{Cl}_2\text{N}_2\text{O}_2Butanoic acid chainCNS receptor modulation
3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochlorideC10H22Cl2N2O2\text{C}_{10}\text{H}_{22}\text{Cl}_2\text{N}_2\text{O}_2Shorter propanoic acid chainAntimalarial metabolite
2-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochlorideC11H24Cl2N2O2\text{C}_{11}\text{H}_{24}\text{Cl}_2\text{N}_2\text{O}_2Butanoic acid at position 2Antimicrobial research

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